![molecular formula C20H25N3O5S2 B7458527 4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B7458527.png)
4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide is a chemical compound used in scientific research for its potential pharmacological properties. This compound is also known as MS023, a small molecule inhibitor of PRMT5, which has been shown to have anti-tumor activity. The purpose of
Wirkmechanismus
MS023 works by inhibiting the activity of PRMT5, which leads to a decrease in the methylation of histone proteins. This, in turn, affects gene expression and can lead to changes in cellular processes. The inhibition of PRMT5 has been shown to have anti-tumor activity, making MS023 a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
The biochemical and physiological effects of MS023 are still being studied. However, it has been shown to have anti-tumor activity in preclinical studies, indicating that it may have potential as a cancer treatment. Further research is needed to determine the full extent of its effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MS023 in lab experiments is its potential as a cancer treatment. It has been shown to have anti-tumor activity in preclinical studies, making it a promising candidate for further research. However, one limitation is that its effects on cellular processes are still being studied, and more research is needed to determine its full potential.
Zukünftige Richtungen
There are several future directions for research on 4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide. One direction is to further investigate its potential as a cancer treatment. Preclinical studies have shown promising results, and more research is needed to determine its efficacy in human trials. Another direction is to study its effects on cellular processes in more detail. This could lead to a better understanding of its mechanism of action and potential therapeutic uses. Additionally, research could be done to develop more efficient synthesis methods for MS023, which could make it more accessible for scientific research.
Synthesemethoden
The synthesis of 4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide involves a multi-step process. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-(methylsulfonyl)piperidine to form 4-(4-methylpiperidin-1-yl)sulfonyl-3-nitrobenzoic acid. This is followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-(bromomethyl)benzenesulfonamide to form the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide has been shown to have potential pharmacological properties, particularly as an inhibitor of PRMT5. PRMT5 is an enzyme that plays a role in gene expression and has been implicated in various diseases, including cancer. MS023 has been shown to have anti-tumor activity in preclinical studies, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-15-10-12-23(13-11-15)30(27,28)19-8-4-17(5-9-19)20(24)22-14-16-2-6-18(7-3-16)29(21,25)26/h2-9,15H,10-14H2,1H3,(H,22,24)(H2,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPLPCDAXDGMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.